molecular formula C7H13NO3 B2745786 N-methoxy-N-methyl-4-oxopentanamide CAS No. 193805-82-2

N-methoxy-N-methyl-4-oxopentanamide

Cat. No.: B2745786
CAS No.: 193805-82-2
M. Wt: 159.185
InChI Key: XOHQJZCCBJVTED-UHFFFAOYSA-N
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Description

N-methoxy-N-methyl-4-oxopentanamide: is an organic compound with the molecular formula C7H13NO3 and a molecular weight of 159.19 g/mol It is characterized by the presence of a methoxy group, a methyl group, and a ketone functional group within its structure

Scientific Research Applications

Chemistry:

N-methoxy-N-methyl-4-oxopentanamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable building block in organic synthesis .

Biology and Medicine:

In biological and medical research, this compound is studied for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs or therapeutic agents.

Industry:

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other materials that require specific functional groups for their synthesis.

Safety and Hazards

The safety information for “N-methoxy-N-methyl-4-oxopentanamide” includes a variety of precautionary statements. For example, it is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to avoid getting the compound in eyes, on skin, or on clothing . It is also recommended to use personal protective equipment as required .

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of N-methoxy-N-methyl-4-oxopentanamide typically involves the amidation of 4-oxopentanoic acid derivatives with N-methoxy-N-methylamine. The reaction is usually carried out under mild conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods:

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

N-methoxy-N-methyl-4-oxopentanamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of N-methoxy-N-methyl-4-hydroxypentanamide.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.

Major Products Formed:

The major products formed from these reactions include carboxylic acids, alcohols, and substituted amides, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of N-methoxy-N-methyl-4-oxopentanamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, that recognize its functional groups. The pathways involved may include enzymatic catalysis or receptor binding, leading to various biochemical and physiological effects.

Comparison with Similar Compounds

  • N-methoxy-N-methylacetamide
  • N-methoxy-N-methylpropionamide
  • N-methoxy-N-methylbutyramide

Comparison:

N-methoxy-N-methyl-4-oxopentanamide is unique due to the presence of a ketone group at the fourth position of the pentanamide chain. This structural feature distinguishes it from other similar compounds, which may have different functional groups or chain lengths. The ketone group imparts specific reactivity and properties to the compound, making it suitable for particular applications in research and industry.

Properties

IUPAC Name

N-methoxy-N-methyl-4-oxopentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-6(9)4-5-7(10)8(2)11-3/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOHQJZCCBJVTED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC(=O)N(C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of levulinic acid (30 g, 0.258 mol) in 850 mL CHCl3 at 0° C. was added triethylamine (43.2 mL, 0.310 mol), followed by isobutyl chloroformate (37 mL, 0.284 mol) over 15 minutes. After 30 minutes, triethylamine (57.6 mL, 0.413 mol) was added, followed by N,O-dimethylhydroxylamine hydrochloride (37.8 g, 0.387 mol) in 5 portions over 5 minutes. Vigorous bubbling ensued, and the mixture was allowed to warm to RT and stir for 1 h. The mixture was reduced to a moist solid by rotary evaporation under reduced pressure, slurried in 500 mL EtOAc, washed with 10% K2CO3, brine, and dried over Na2SO4. Evaporative removal of the solvent gave 4-1 as a yellow oil.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
43.2 mL
Type
reactant
Reaction Step One
Name
Quantity
850 mL
Type
solvent
Reaction Step One
Quantity
37 mL
Type
reactant
Reaction Step Two
Quantity
57.6 mL
Type
reactant
Reaction Step Three
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
37.8 g
Type
reactant
Reaction Step Four
Name

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